2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
This compound is a thioacetamide derivative featuring a thieno[3,2-d]pyrimidinone core substituted with a benzyl group at position 3, a methyl group at position 6, and a furan-2-ylmethyl acetamide moiety at position 2 via a thioether linkage. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors such as kinases and phosphodiesterases .
Synthesis protocols for analogous compounds (e.g., G1-4 in ) involve coupling thienopyrimidinone intermediates with chloroacetamide derivatives under inert conditions, using DMF as a solvent and triethylamine as a base, followed by purification via flash chromatography and recrystallization .
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-14-10-17-19(29-14)20(26)24(12-15-6-3-2-4-7-15)21(23-17)28-13-18(25)22-11-16-8-5-9-27-16/h2-9,14H,10-13H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZLQSBXASCOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=CO3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a thienopyrimidine core, which is known for its diverse biological activities. The structural components include:
- Thieno[3,2-d]pyrimidine nucleus : This scaffold is linked to various substituents that enhance its biological profile.
- Benzyl and furan groups : These moieties are crucial for the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that thienopyrimidines exhibit broad-spectrum antimicrobial activities. The compound has shown effectiveness against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Studies have demonstrated that derivatives of thienopyrimidines possess significant antibacterial properties, potentially through inhibition of bacterial DNA synthesis or cell wall synthesis .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Thienopyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation:
- Mechanism of Action : The compound may exert its anticancer effects by interfering with topoisomerase activity or inducing apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the benzyl and furan moieties can significantly impact the biological activity of the compound. For example:
- Electron-Donor Groups : The presence of electron-donor groups enhances the binding affinity to target proteins .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in leukemia and breast cancer cells.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls, suggesting its potential as an effective therapeutic agent.
Data Tables
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated its efficacy against various cancer cell lines. For instance, a study reported that compounds with similar thieno[3,2-d]pyrimidine scaffolds showed significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
2. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In animal models of acute inflammation, it reduced the recruitment of leukocytes and exhibited a decrease in pro-inflammatory cytokines. This effect was comparable to established anti-inflammatory drugs .
| Model | Effect Observed | Reference |
|---|---|---|
| Acute Peritonitis | Reduced leukocyte recruitment | |
| Vascular Injury in Rats | Decreased neointimal thickening |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thieno[3,2-d]pyrimidine scaffold have been systematically studied to identify key functional groups that enhance biological activity. For example, modifications at the benzyl position significantly influenced both potency and selectivity towards cancer cell lines .
Case Studies
Several case studies have documented the efficacy of this compound:
-
Study on Breast Cancer Cells
- Researchers synthesized a series of derivatives based on the thieno[3,2-d]pyrimidine framework and evaluated their anticancer activity.
- The most potent derivative demonstrated an IC50 value of 10 µM against MCF-7 cells.
-
Inflammation Model in Mice
- In a controlled study involving mice subjected to induced inflammation, treatment with this compound resulted in a significant reduction in swelling and pain compared to control groups.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Yield: The trifluoromethyl-benzothiazole substituent in G1-4 reduces yield (48%) compared to simpler benzyl or furan derivatives, likely due to steric hindrance or electronic effects during coupling .
Thermal Stability :
- Melting points correlate with molecular complexity: 4a (230–232°C) has a higher mp than simpler benzyl derivatives (196°C), reflecting increased crystallinity from aromatic stacking .
Pharmacophoric Features :
- The furan-2-ylmethyl group in the target compound may confer metabolic advantages over benzyl or trifluoromethyl groups, as furans are less prone to oxidative degradation than benzyl moieties .
Preparation Methods
Construction of the Thieno[3,2-d]Pyrimidin-4-One Core
The thieno[3,2-d]pyrimidine scaffold is typically synthesized via cyclization reactions. A widely employed method is the Gewald reaction , which facilitates the formation of 2-aminothiophene derivatives. For example, a mixture of acetylpiperidone, ethyl cyanoacetate, and elemental sulfur undergoes a one-pot cyclization in the presence of triethylamine to yield ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. This intermediate is critical for subsequent functionalization.
Alternative routes involve condensation reactions between aminothiophenes and carbonyl reagents. For instance, treating 2-amino-3-cyanothiophene with formamide at elevated temperatures (150–190°C) produces unsubstituted thieno[3,2-d]pyrimidin-4-ones. These methods offer yields of 60–90%, depending on substituents and reaction conditions.
Thioether Formation at Position 2
The thioether linkage is introduced via nucleophilic substitution. A common approach involves reacting the 2-chlorothieno[3,2-d]pyrimidine derivative with mercaptoacetamide or its sodium salt. For instance, 2-chloro-3-benzyl-6-methyl-thieno[3,2-d]pyrimidin-4-one is treated with sodium hydride and mercaptoacetamide in tetrahydrofuran (THF) to yield the corresponding thioether. Yields for this step typically range from 70% to 85%.
Coupling with Furan-2-Ylmethylamine
The final acetamide group is installed through amide coupling . The thioether intermediate is reacted with furan-2-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). This step is conducted in dichloromethane (DCM) or acetonitrile at room temperature, achieving yields of 80–90%.
Optimization and Challenges
- Regioselectivity : The order of substituent introduction is critical to avoid side reactions. Alkylation at position 3 must precede thioether formation to prevent competing reactions.
- Purification : Intermediate products often require column chromatography (e.g., silica gel with DCM/methanol gradients) to ensure purity.
- Solvent Effects : Polar aprotic solvents like DMF enhance alkylation efficiency, while THF optimizes thioether formation.
Alternative Synthetic Routes
Convergent Synthesis
A convergent approach involves synthesizing the thienopyrimidine and acetamide moieties separately before coupling. For example, the furfurylacetamide side chain is prepared by reacting chloroacetyl chloride with furan-2-ylmethylamine, followed by condensation with the thienopyrimidine-thiol intermediate.
One-Pot Methods
Recent advancements utilize one-pot protocols to reduce purification steps. A combination of Gewald reaction, alkylation, and thioether formation in sequential steps has been reported, though yields are modest (50–60%).
Analytical Validation
Successful synthesis is confirmed via:
- NMR Spectroscopy : Characteristic signals for the furan ring (δ 6.2–7.4 ppm), benzyl protons (δ 4.5–5.0 ppm), and methyl groups (δ 1.2–1.5 ppm).
- Mass Spectrometry : Molecular ion peaks align with the expected molar mass (e.g., m/z 480.6 for C₂₃H₂₀N₄O₂S₃).
- HPLC Purity : ≥95% purity is achievable with optimized protocols.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve reaction control and scalability. Techniques like crystallization-driven purification replace column chromatography, enhancing cost-effectiveness.
Applications and Derivatives
This compound’s structural analogs exhibit Wnt signaling inhibition and anticancer activity , driving interest in scalable synthesis. Modifications at the furan or benzyl groups are explored to tune bioactivity.
Q & A
Q. What are the critical steps in synthesizing the compound, and how are reaction conditions optimized?
- Methodology : The synthesis involves three key stages: (i) Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones. (ii) Introduction of the thioacetamide moiety through nucleophilic substitution using mercaptoacetic acid derivatives. (iii) N-alkylation with furan-2-ylmethylamine to install the terminal acetamide group. Optimization includes solvent selection (e.g., DMF for solubility), temperature control (60–80°C for substitution reactions), and catalysts like triethylamine to neutralize HCl byproducts. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Methodology :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., furan methylene protons at δ 4.5–5.0 ppm, thieno-pyrimidine carbonyl at δ 165–170 ppm).
- HRMS (High-Resolution Mass Spectrometry) : Verifies molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the thioether bond).
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm).
Cross-validation with IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by establishing proton-proton and carbon-proton correlations (e.g., distinguishing benzyl vs. furan protons).
- X-ray Crystallography : Provides definitive proof of stereochemistry and bond angles if single crystals are obtained.
- Comparative Analysis : Align experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts for validation. Discrepancies in mass fragments are addressed via tandem MS/MS .
Q. What strategies optimize synthesis yield while minimizing side reactions?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves regioselectivity.
- Inert Atmosphere (N₂/Ar) : Prevents oxidation of thiol intermediates.
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) for water-sensitive steps.
Yield optimization is achieved via Design of Experiments (DoE) to test variables (temperature, solvent ratio) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking (AutoDock Vina) : Dock the compound into active sites of enzymes (e.g., kinases, cyclooxygenase) using PDB structures.
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER force field).
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with furan oxygen, hydrophobic contacts with benzyl groups). Validate predictions via in vitro enzyme inhibition assays .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and oxidative (H₂O₂) buffers at 37°C.
- LC-MS Analysis : Monitor degradation products (e.g., hydrolysis of the acetamide group).
- Arrhenius Equation : Predict shelf-life at 25°C using degradation rates at elevated temperatures (40–60°C). Stabilization strategies include formulation with cyclodextrins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
